

physical and chemical properties of 2,4-Difluoro-5-methoxyaniline

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Compound of Interest

Compound Name: 2,4-Difluoro-5-methoxyaniline

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An In-depth Technical Guide to 2,4-Difluoro-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-5-methoxyaniline is a fluorinated aromatic amine with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of two fluorine atoms and a methoxy group on the aniline scaffold imparts unique electronic properties and metabolic stability to its derivatives, making it an attractive intermediate for drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,4-Difluoro-5-methoxyaniline**, a plausible synthetic route with a generalized experimental protocol, and a discussion of its potential applications in drug development based on the activities of structurally related compounds.

Physicochemical Properties

While experimental data for some physical properties of **2,4-Difluoro-5-methoxyaniline** are not readily available in publicly accessible databases, its fundamental molecular attributes have been calculated and are presented below. For comparative purposes, experimental data for the related compound, 2,4-difluoroaniline, are also included.

Table 1: Physical and Chemical Properties of **2,4-Difluoro-5-methoxyaniline**

Property	Value	Source
Molecular Formula	C ₇ H ₇ F ₂ NO	[1][2]
Molecular Weight	159.13 g/mol	[2]
CAS Number	98446-51-6	[2][3]
Appearance	Not available	-
Melting Point	Not available	-
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	-
pKa	Not available	-

Table 2: Experimental Properties of 2,4-Difluoroaniline (for comparison)

Property	Value	Source
Molecular Formula	C ₆ H ₅ F ₂ N	[4][5]
Molecular Weight	129.11 g/mol	[4]
CAS Number	367-25-9	[4][5]
Appearance	Dark reddish-purple liquid	[4]
Melting Point	-7.5 °C	[4]
Boiling Point	170 °C at 753 mmHg	[4]
Density	1.268 g/mL at 25 °C	[4]
Solubility in Water	10 to 50 mg/mL at 20.5 °C	[4]

Chemical Reactivity

The chemical reactivity of **2,4-Difluoro-5-methoxyaniline** is dictated by the interplay of its functional groups: the nucleophilic amino group and the electron-rich aromatic ring, which is influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

- **Amino Group Reactivity:** The primary amine functionality allows for a range of reactions, including N-acylation, N-alkylation, diazotization to form diazonium salts (which are versatile intermediates for introducing various substituents), and condensation with carbonyl compounds to form imines.
- **Aromatic Ring Reactivity:** The positions on the aromatic ring are activated or deactivated towards electrophilic substitution based on the directing effects of the substituents. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring, while the methoxy and amino groups are activating. The regioselectivity of such reactions would need to be determined empirically.

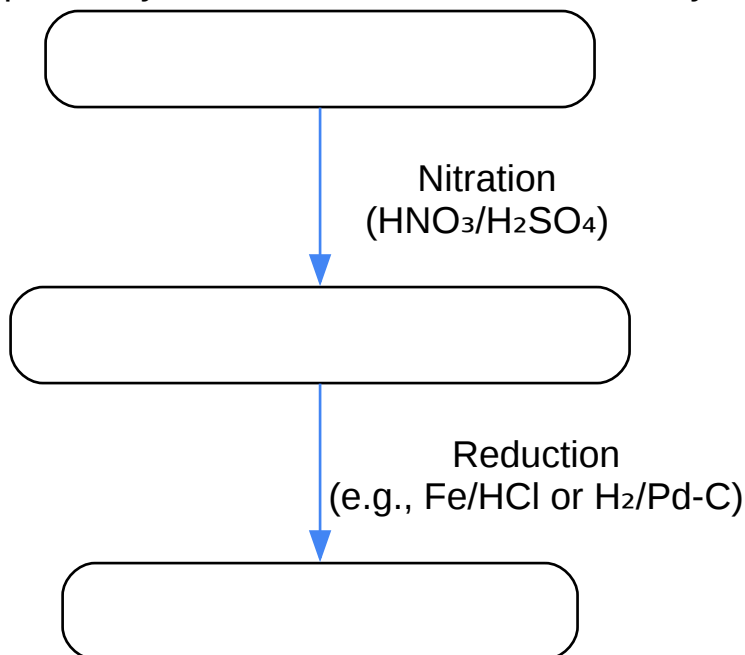
Synthesis

A specific, detailed experimental protocol for the synthesis of **2,4-Difluoro-5-methoxyaniline** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of analogous fluorinated and methoxylated anilines. A potential multi-step synthesis could start from a readily available substituted nitrobenzene.

Proposed Synthetic Workflow

A logical synthetic pathway could involve the nitration of a difluoromethoxybenzene precursor, followed by the reduction of the nitro group to an amine. The following diagram illustrates this proposed workflow.

Proposed Synthesis of 2,4-Difluoro-5-methoxyaniline



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Caption: Proposed two-step synthesis of **2,4-Difluoro-5-methoxyaniline**.

Generalized Experimental Protocol

Step 1: Nitration of 1,3-Difluoro-4-methoxybenzene

- To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 1,3-difluoro-4-methoxybenzene.
- A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate (2,4-Difluoro-5-methoxynitrobenzene) is collected by filtration, washed with cold water until neutral, and dried.
- Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 2,4-Difluoro-5-methoxynitrobenzene

- To a solution of 2,4-Difluoro-5-methoxynitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), a reducing agent is added. Common reducing systems include:
 - Iron powder in the presence of a catalytic amount of hydrochloric acid.
 - Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
- The reaction mixture is heated (if necessary) and stirred until the reaction is complete (monitored by TLC).
- If using iron, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).
- If using catalytic hydrogenation, the catalyst is removed by filtration through celite.
- The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude **2,4-Difluoro-5-methoxyaniline**.
- Further purification can be performed by column chromatography or distillation under reduced pressure.

Applications in Drug Development

While no specific drugs have been identified that contain the **2,4-Difluoro-5-methoxyaniline** moiety, the structural motifs of fluorinated anilines are of significant interest in medicinal chemistry. The introduction of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.

- **Metabolic Stability:** The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
- **Binding Affinity:** Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and potency.

- **Lipophilicity:** The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Given these properties, **2,4-Difluoro-5-methoxyaniline** serves as a valuable scaffold for the synthesis of novel bioactive compounds. It can be a precursor for the synthesis of various heterocyclic systems or substituted anilines that are core structures in many therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents. The specific substitution pattern of this molecule offers a unique combination of electronic and steric properties for fine-tuning drug-receptor interactions.

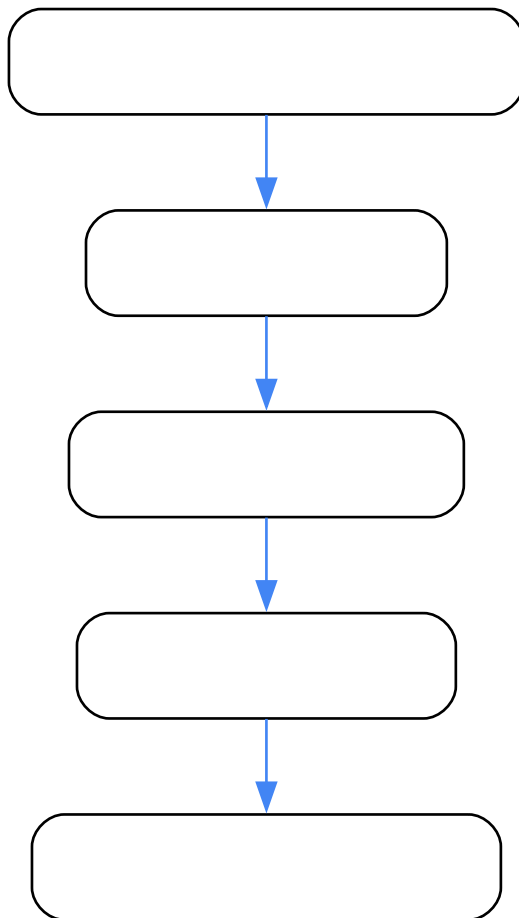
Signaling Pathways and Biological Activity

There is currently no direct experimental evidence linking **2,4-Difluoro-5-methoxyaniline** to specific biological signaling pathways or detailing its intrinsic biological activity. The biological effects of compounds derived from this aniline would be highly dependent on the further chemical modifications and the final molecular structure.

However, based on the known activities of other substituted anilines in drug discovery, it is plausible that derivatives of **2,4-Difluoro-5-methoxyaniline** could be designed to target a wide range of biological pathways. For instance, many kinase inhibitors feature an aniline or anilino-pyrimidine core that binds to the ATP-binding pocket of kinases. The unique substitution pattern of **2,4-Difluoro-5-methoxyaniline** could be exploited to achieve selectivity for specific kinases involved in cancer or inflammatory diseases.

The logical relationship for its potential application in drug discovery is outlined in the following diagram:

Potential Role in Drug Discovery



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Caption: The logical workflow from a chemical building block to a potential drug candidate.

Conclusion

2,4-Difluoro-5-methoxyaniline is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While comprehensive experimental data on its physical properties and specific biological activities are currently lacking in the public domain, its structural features suggest it is a valuable building block for creating molecules with enhanced metabolic stability and potentially high biological potency. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility in drug discovery and development.

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